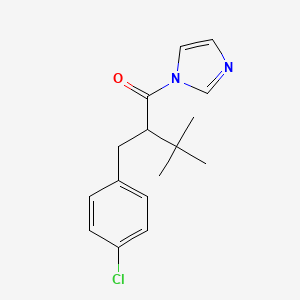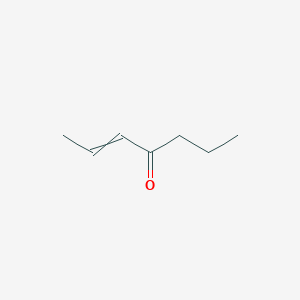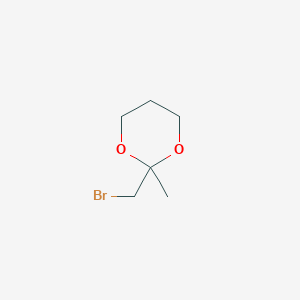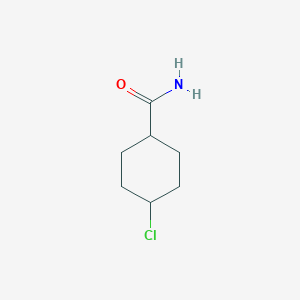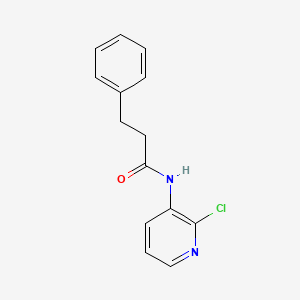
1,3-Cyclopentanedicarboxylic acid, dibutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclopentanedicarboxylic acid, dibutyl ester is an organic compound with the molecular formula C13H22O4 It is an ester derivative of 1,3-cyclopentanedicarboxylic acid, where the carboxylic acid groups are esterified with butanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-cyclopentanedicarboxylic acid, dibutyl ester typically involves the esterification of 1,3-cyclopentanedicarboxylic acid with butanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction can be represented as follows:
1,3-Cyclopentanedicarboxylic acid+2ButanolAcid Catalyst1,3-Cyclopentanedicarboxylic acid, dibutyl ester+2Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of azeotropic distillation can also be employed to remove water formed during the reaction, further driving the esterification process to completion.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Cyclopentanedicarboxylic acid, dibutyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 1,3-cyclopentanedicarboxylic acid and butanol in the presence of an acid or base.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: 1,3-Cyclopentanedicarboxylic acid and butanol.
Transesterification: A different ester and butanol.
Reduction: 1,3-Cyclopentanediol and butanol.
Applications De Recherche Scientifique
1,3-Cyclopentanedicarboxylic acid, dibutyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.
Mécanisme D'action
The mechanism of action of 1,3-cyclopentanedicarboxylic acid, dibutyl ester largely depends on its hydrolysis to release 1,3-cyclopentanedicarboxylic acid and butanol. The ester linkage is susceptible to enzymatic hydrolysis by esterases, which cleave the ester bond, releasing the parent acid and alcohol. This hydrolysis can occur under physiological conditions, making the compound useful in drug delivery systems where controlled release of the active ingredient is desired.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyl phthalate: Another ester used as a plasticizer, but derived from phthalic acid.
Dibutyl sebacate: An ester of sebacic acid, also used as a plasticizer.
Diisobutyl phthalate: Similar to dibutyl phthalate but with isobutyl groups instead of butyl groups.
Uniqueness
1,3-Cyclopentanedicarboxylic acid, dibutyl ester is unique due to its cyclopentane ring structure, which imparts different physical and chemical properties compared to linear or aromatic esters. This structural difference can influence its reactivity, solubility, and interaction with other molecules, making it suitable for specific applications where other esters may not be as effective.
Propriétés
Numéro CAS |
4056-77-3 |
|---|---|
Formule moléculaire |
C15H26O4 |
Poids moléculaire |
270.36 g/mol |
Nom IUPAC |
dibutyl cyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C15H26O4/c1-3-5-9-18-14(16)12-7-8-13(11-12)15(17)19-10-6-4-2/h12-13H,3-11H2,1-2H3 |
Clé InChI |
SQXYSKZWZUMGMF-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1CCC(C1)C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


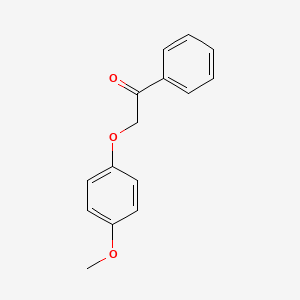
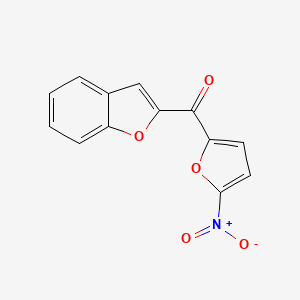
![6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B14161150.png)
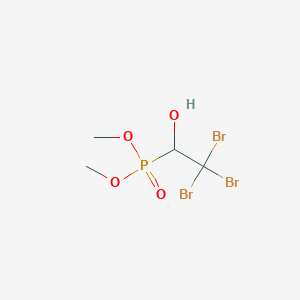

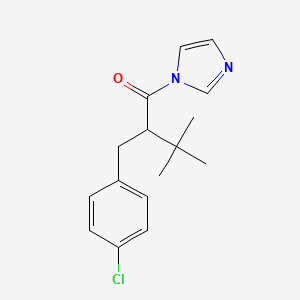
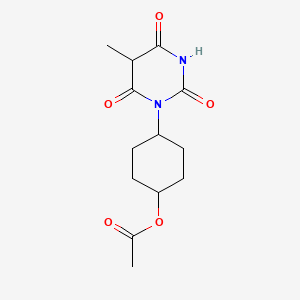
![Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl-](/img/structure/B14161190.png)
